Cas no 73724-45-5 (Fmoc-Ser-OH)

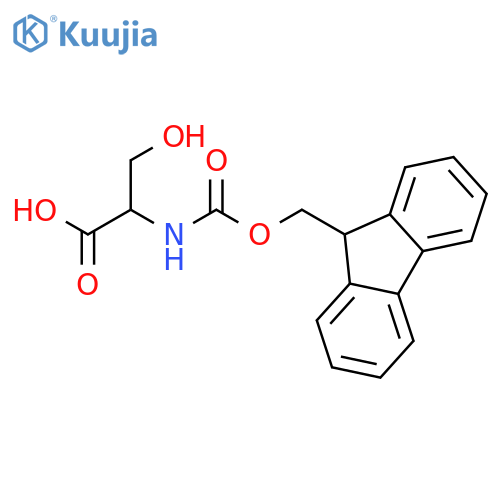

Fmoc-Ser-OH structure

商品名:Fmoc-Ser-OH

Fmoc-Ser-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-L-Serine

- N-Fmoc-L-serine monohydrate

- Fmoc-L-Ser-OH

- N-(9-Fluorenylmethoxycarbonyl)-L-serine

- Fmoc-Ser-OH

- N-Fmoc-L-serine

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine Hydrate

- Fmoc-D-Ser-OMe

- Fmoc-Ser-OH · H2O

- Fmoc-Ser-OH·H?O

- H-Pro-OH

- FMOC-SER

- FMOC-SERINE

- L-Serine-d3-N-FMOC

- N-Fmoc-L-serine allyl ester

- N-Fmoc-L-serine-OH

- N-Fmoc-L-serine Hydrate

- Fmoc-Ser-OH Hydrate

- Fmoc-Ser-OH H

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine

- (2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-hydroxypropanoic acid

- PubChem10034

- Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- N-Fmoc-L-Ala(OH)

- N-(9H-Fluoren-9-ylmethoxycarbonyl)serine

- KSC119K9B

- JZTKZVJMSCONAK-INIZCTEOSA-N

- Fmoc-Ser-OH(73724-45-5)

- Fmoc-Ser-OH:(73724-45-5)

- Q-101655

- 73724-45-5

- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-serine

- (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-HYDROXYPROPANOIC ACID

- M03381

- Fmoc-Ser-OH, >=97.0% (sum of enantiomers, HPLC)

- HY-W007720

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid

- AM20041095

- MFCD00051928

- SCHEMBL118370

- CS-W007720

- AS-12712

- J-300238

- AKOS015924249

- AKOS010368217

- (S)-FMOC-2-AMINO-3-HYDROXYPROPIONIC ACID

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid

- Fmoc-Ser-OH H2O

- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid

- AC-26241

- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-SERINE

- F0454

- EN300-81251

- L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- EN8JZN4TMX

- (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-hydroxypropanoic acid

- n-fmoc-serine

- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid

- DB-038177

-

- MDL: MFCD00051928

- インチ: 1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1

- InChIKey: JZTKZVJMSCONAK-INIZCTEOSA-N

- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])O[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

- BRN: 4715791

計算された属性

- せいみつぶんしりょう: 327.110673g/mol

- ひょうめんでんか: 0

- XLogP3: 2

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 回転可能化学結合数: 6

- どういたいしつりょう: 327.110673g/mol

- 単一同位体質量: 327.110673g/mol

- 水素結合トポロジー分子極性表面積: 95.9Ų

- 重原子数: 24

- 複雑さ: 446

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: -1

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.3620

- ゆうかいてん: 97-107°C

- ふってん: 599.3±50.0 °C at 760 mmHg

- フラッシュポイント: 316.2±30.1 °C

- 屈折率: -12.5 ° (C=1, DMF)

- PSA: 95.86000

- LogP: 2.36150

- ようかいせい: まだ確定していません。

- ひせんこうど: -12.5 º (c=1%, DMF)

- 光学活性: [α]20/D −12.5±1°, c = 1% in DMF

Fmoc-Ser-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:S22;S24/25

- リスク用語:R36/37/38

Fmoc-Ser-OH 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Fmoc-Ser-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F030R-100g |

Fmoc-Ser-OH |

73724-45-5 | 98% | 100g |

¥480.0 | 2022-05-30 | |

| Chemenu | CM100610-500g |

Fmoc-L-Serine |

73724-45-5 | 98% | 500g |

$327 | 2022-09-29 | |

| TRC | B667605-25000mg |

N-Fmoc-L-serine |

73724-45-5 | 25g |

$ 460.00 | 2023-04-18 | ||

| Fluorochem | M03381-100g |

Fmoc-Ser-OH |

73724-45-5 | 97% | 100g |

£102.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F50870-5g |

Fmoc-Ser-OH |

73724-45-5 | 97% | 5g |

¥28.0 | 2023-09-07 | |

| Enamine | EN300-81251-10.0g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid |

73724-45-5 | 95% | 10.0g |

$33.0 | 2024-05-21 | |

| Enamine | EN300-81251-100.0g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid |

73724-45-5 | 95% | 100.0g |

$146.0 | 2024-05-21 | |

| eNovation Chemicals LLC | Y1043589-500g |

Fmoc-L-Serine |

73724-45-5 | 98% | 500g |

$240 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809496-5g |

Fmoc-Ser-OH |

73724-45-5 | 98% | 5g |

¥61.00 | 2022-01-14 | |

| eNovation Chemicals LLC | D619650-100g |

Fmoc-L-Serine |

73724-45-5 | 97% | 100g |

$200 | 2024-06-05 |

Fmoc-Ser-OH サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:73724-45-5)N-Fmoc--L-丝氨酸

注文番号:LE25956584

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:54

価格 ($):discuss personally

Fmoc-Ser-OH 関連文献

-

1. Selective aliphatic/aromatic organogelation controlled by the side chain of serine amphiphilesJessica Ramos,Santiago Arufe,Róisín O'Flaherty,Denise Rooney,Ramon Moreira,Trinidad Velasco-Torrijos RSC Adv. 2016 6 108093

-

2. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesisSocorro Vázquez Campos,Les P. Miranda,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2002 682

-

Wolfram Steffan,Mike Schutkowski,Gunter Fischer Chem. Commun. 1996 313

-

Li-De Huang,Hong-Jyune Lin,Po-Hsiung Huang,Wei-Chen Hsiao,L. Vijaya Raghava Reddy,Shu-Ling Fu,Chun-Cheng Lin Org. Biomol. Chem. 2011 9 2492

-

5. Solid-phase synthesis of a fucosylated glycopeptide of human factor IX with a fucose-α-(1→O)-serine linkageStefan Peters,Todd L. Lowary,Ole Hindsgaul,Morten Meldal,Klaus Bock J. Chem. Soc. Perkin Trans. 1 1995 3017

73724-45-5 (Fmoc-Ser-OH) 関連製品

- 83792-48-7(N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine)

- 116861-26-8((((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine)

- 111524-95-9((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid)

- 117398-49-9(Fmoc-Ala-OH (15N))

- 79990-15-1(Fmoc-D-Ala-OH)

- 84000-07-7(Fmoc-N-Me-Ala-OH)

- 35661-38-2(Fmoc-DL-Ala-OH)

- 35661-39-3(Fmoc-Ala-OH)

- 82911-78-2(Fmoc-Ser-OMe)

- 102410-65-1(Fmoc-(S)-phenylglycine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:73724-45-5)Fmoc-L-Serine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:73724-45-5)Fmoc-Ser-OH

清らかである:99%

はかる:500g

価格 ($):291.0